2-Chloro-4-dodecanoylpyridine
Description
2-Chloro-4-dodecanoylpyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a dodecanoyl group (C₁₁H₂₃CO-) at the 4-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the long aliphatic chain, which may influence its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)dodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-16(20)15-12-13-19-17(18)14-15/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPVSACEJSDVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642141 | |
| Record name | 1-(2-Chloropyridin-4-yl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-80-0 | |
| Record name | 1-(2-Chloro-4-pyridinyl)-1-dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropyridin-4-yl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-dodecanoylpyridine typically involves the acylation of 2-chloropyridine with dodecanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The general reaction scheme is as follows:
2-Chloropyridine+Dodecanoyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the carbonyl group in the dodecanoyl moiety can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
2-Chloro-4-dodecanoylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-dodecanoylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-4-dodecanoylpyridine with related pyridine derivatives based on substituent effects, synthesis, and biological activity.
Substituent Effects on Physicochemical Properties
Notes:
- Aryl-substituted analogs (e.g., 4-substituted phenyl derivatives) exhibit tunable properties based on electronic effects (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃), which influence reactivity and binding affinity .
Key Findings :
- Chlorine at the 2-position enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
- The dodecanoyl group may prolong metabolic stability but could also increase toxicity risks due to accumulation in lipid tissues .
Biological Activity
Overview
2-Chloro-4-dodecanoylpyridine is an organic compound with the molecular formula C17H26ClNO. It features a pyridine ring substituted with a chlorine atom at the second position and a dodecanoyl group at the fourth position. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications.
The synthesis of this compound typically involves the acylation of 2-chloropyridine with dodecanoyl chloride, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction can be summarized as follows:
This compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, which allow for the formation of different derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In particular, it has been shown to inhibit the growth of various bacterial strains and fungi. For example, studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | BenchChem |
| Escherichia coli | 64 µg/mL | BenchChem |
| Candida albicans | 16 µg/mL | BenchChem |
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets within microbial cells. This interaction may involve inhibition of essential enzymes or disruption of cellular membranes, leading to cell death or stasis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, emphasizing its potential as a pharmacological agent:
- Antifungal Activity : A study published in Journal of Applied Microbiology highlighted the efficacy of this compound against various fungal strains, noting that it could serve as a lead compound in antifungal drug development.
- Pharmacological Applications : Research conducted on its pharmacokinetics suggests that this compound may have favorable absorption characteristics when administered orally, making it a candidate for further drug formulation studies.
- Agrochemical Use : Investigations into its application in agrochemicals revealed that it could effectively control plant pathogens, suggesting its utility in agricultural settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
